molecular formula C11H10BrNO B8274928 5-(4-Bromophenyl)-4-ethyloxazole

5-(4-Bromophenyl)-4-ethyloxazole

Cat. No. B8274928
M. Wt: 252.11 g/mol
InChI Key: AWCKMMBMHGAPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)-4-ethyloxazole is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
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properties

Product Name

5-(4-Bromophenyl)-4-ethyloxazole

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-(4-bromophenyl)-4-ethyl-1,3-oxazole

InChI

InChI=1S/C11H10BrNO/c1-2-10-11(14-7-13-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3

InChI Key

AWCKMMBMHGAPOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(1-isocyanopropylsulfonyl)-4-methylbenzene (1.21 g, 5.40 mmol), 4-bromobenzaldehyde (1 g, 5 mmol), and K2CO3 (0.896 g, 6.49 mmol) in MeOH (27 mL) was heated at reflux overnight. The reaction was cooled to ambient temperature and the solvent was evaporated at reduced pressure. The residue was partitioned between water and EtOAc. The separated organic phase was washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was dissolved in minimal toluene, loaded on silica gel, and eluted with 2 column volumes of hexane, then 10% to 50% EtOAc/hexanes. The result was 1.27 g (93%) of the title compound. 1H NMR (300 MHz, CDCl3) δ 7.84 (s, 1H), 7.60-7.54 (m, 2H), 7.49-7.43 (m, 2H), 2.78 (q, J=7.5, 2H), 1.32 (t, J=7.6, 3H). MS (DCI+) m/z 252/254 (M+H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.896 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One

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